molecular formula C21H38O9 B011515 2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane CAS No. 37237-76-6

2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane

Cat. No.: B011515
CAS No.: 37237-76-6
M. Wt: 434.5 g/mol
InChI Key: SOHMVTGXMYTRAT-UHFFFAOYSA-N
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Description

2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane is a complex organic compound characterized by the presence of multiple oxirane (epoxy) groups. These groups are known for their high reactivity, making the compound valuable in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane typically involves the reaction of glycerol with epichlorohydrin. The process includes the following steps:

    Reaction of Glycerol with Epichlorohydrin: Glycerol reacts with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms glycidyl ethers.

    Purification: The product is purified through distillation or recrystallization to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane groups to diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Diols with hydroxyl groups replacing the oxirane rings.

    Substitution: Substituted products with various functional groups attached to the original structure.

Scientific Research Applications

2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent in polymer chemistry to create durable and stable polymer networks.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of its oxirane groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.

Comparison with Similar Compounds

Similar Compounds

    Glycerol Triglycidyl Ether: Similar in structure but with three oxirane groups attached to a glycerol backbone.

    Epoxidized Soybean Oil: Contains multiple oxirane groups derived from the epoxidation of unsaturated fatty acids in soybean oil.

Uniqueness

2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane is unique due to its specific arrangement of oxirane groups, which provides distinct reactivity and properties compared to other similar compounds. This unique structure makes it particularly valuable in applications requiring high reactivity and stability.

Properties

CAS No.

37237-76-6

Molecular Formula

C21H38O9

Molecular Weight

434.5 g/mol

IUPAC Name

2-[3-[1,3-bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane

InChI

InChI=1S/C21H38O9/c1(6-24-12-19-15-28-19)4-22-10-18(27-9-3-8-26-14-21-17-30-21)11-23-5-2-7-25-13-20-16-29-20/h18-21H,1-17H2

InChI Key

SOHMVTGXMYTRAT-UHFFFAOYSA-N

SMILES

C1C(O1)COCCCOCC(COCCCOCC2CO2)OCCCOCC3CO3

Canonical SMILES

C1C(O1)COCCCOCC(COCCCOCC2CO2)OCCCOCC3CO3

37237-76-6

Pictograms

Irritant; Health Hazard

Synonyms

.alpha.,.alpha.’,.alpha.’’-1,2,3-Propanetriyltris[.omega.-(2,3-epoxypropoxy)poly(oxypropylene)]; [omega-(oxiranylmethoxy)-; 2-ethanediyl)],.alpha.,.alpha.’,.alpha.’’-1,2,3-propanetriyltris[.omega.-(oxiranylmethoxy)-Poly[oxy(methyl-1; GLYCEROL PROPOXYLAT

Origin of Product

United States

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